molecular formula C19H17N3O3S B2547273 N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide CAS No. 2034578-02-2

N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide

Cat. No.: B2547273
CAS No.: 2034578-02-2
M. Wt: 367.42
InChI Key: UISFVLLXTMTFHK-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. The compound features a [2,4'-bipyridine] core, a structure frequently explored in drug discovery for its potential to interact with biological targets . The molecular scaffold is similar to other documented compounds that have been studied for their activity, such as inhibitors of kinase receptors like VEGFR2 . The structure combines this bipyridine system with a 4-acetylbenzenesulfonamide group, a motif present in various pharmacologically active agents. This specific molecular architecture suggests potential for applications in developing enzyme inhibitors or receptor antagonists. Researchers may value this compound as a key intermediate or building block for synthesizing more complex molecules, or as a candidate for high-throughput screening in oncology and other therapeutic areas. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14(23)15-4-6-18(7-5-15)26(24,25)22-13-17-3-2-10-21-19(17)16-8-11-20-12-9-16/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISFVLLXTMTFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with an acetylbenzenesulfonamide precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine linkage . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while reduction can produce bipyridine derivatives with altered electronic properties.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or modulating signal transduction pathways . Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide and structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Bipyridine + sulfonamide [2,4'-Bipyridin]-3-ylmethyl, 4-acetylphenyl Not reported Potential electronic modulation via acetyl group; bipyridine may enable metal coordination.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromen + sulfonamide Fluorinated chromen, pyrazolo-pyrimidine 589.1 High molecular weight; fluorinated groups enhance lipophilicity. Melting point: 175–178°C.
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Sulfonamide + thiazole Thiazolyl, tetrahydro-thioxopyrimidinyl Not reported Sulfur-rich structure; potential for hydrogen bonding via thioxo group.
(S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine Bipyridine + amine Difluoromethyl, dimethylpentan-amine Not reported Fluorinated bipyridine; solid forms with enhanced stability.
4-Alkylaniline-functionalized 4,4'-bipyridinium salts Bipyridinium + alkylaniline Alkylaniline, NTf2 counterion Not reported Redox-active; photoluminescent properties.

Electronic and Physicochemical Properties

  • Bipyridine Derivatives : The target compound’s bipyridine core may facilitate π-π stacking and metal coordination, similar to fluorinated bipyridines in , which exhibit stability in solid forms.
  • Sulfonamide Analogs : The acetyl group in the target compound could improve solubility compared to fluorinated or sulfur-containing analogs (e.g., ), which prioritize lipophilicity for membrane penetration.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Structure and Properties

This compound combines a bipyridine moiety with an acetylbenzenesulfonamide group. Its molecular formula is C19H17N3O3SC_{19}H_{17}N_3O_3S, and it has a molecular weight of approximately 373.47 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and biochemical research.

Synthesis Methods

The synthesis typically involves coupling reactions between bipyridine derivatives and acetylbenzenesulfonamide precursors. Common methods include:

  • Metal-Catalyzed Cross-Coupling Reactions : Techniques such as Suzuki or Stille coupling are frequently employed to form the bipyridine linkage.
  • Optimized Reaction Conditions : Utilizing continuous flow reactors enhances efficiency and reduces side reactions during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or modulating signaling pathways in cells.

Target Interactions

This compound has shown potential in several biological contexts:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : The compound can interact with receptors involved in signal transduction, potentially altering cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antitumor Activity : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Studies indicated that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Data Summary

Property Value
Molecular FormulaC19H17N3O3SC_{19}H_{17}N_3O_3S
Molecular Weight373.47 g/mol
SolubilitySoluble in DMSO and DMF
Biological TargetsEnzymes, Receptors
Potential ApplicationsAntitumor, Antimicrobial

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